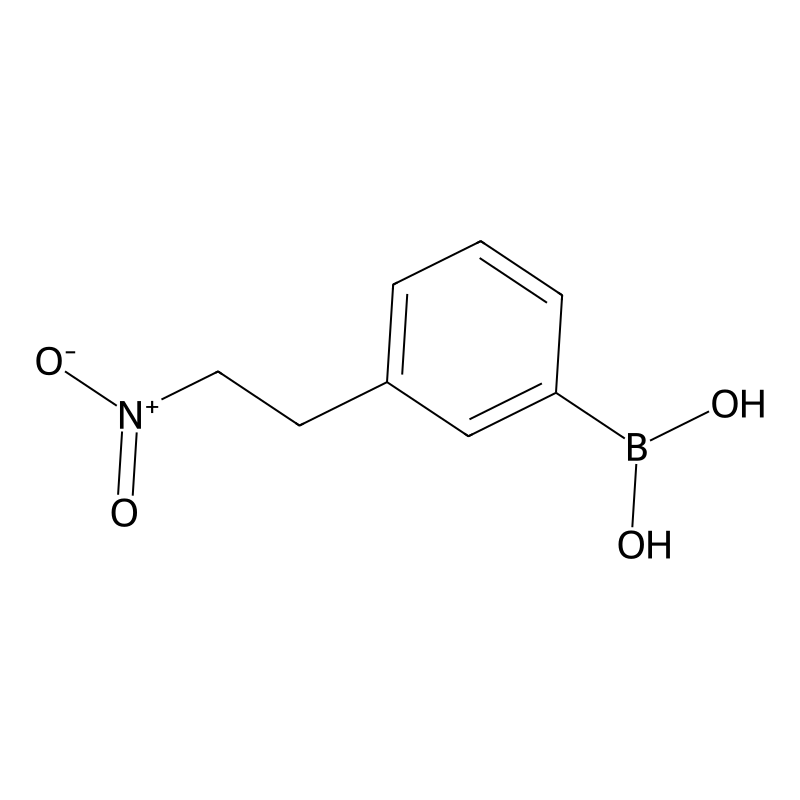

3-(2-Nitroethyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

3-(2-Nitroethyl)phenylboronic acid belongs to a class of compounds called boronic acids. Boronic acids are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings []. These couplings are powerful tools for creating carbon-carbon bonds, which are essential for constructing complex organic molecules.

Medicinal chemistry

The nitro group and the boronic acid functional group in 3-(2-Nitroethyl)phenylboronic acid can potentially participate in various interactions with biomolecules. This suggests its potential utility as a scaffold for drug discovery. Researchers might explore if the molecule or its derivatives exhibit biological activity or if they can be used to create novel drug candidates [].

Material science

Boronic acids can form reversible covalent bonds with certain functional groups, such as diols and cis-diols. This property has been explored in the development of new materials with unique properties, such as self-healing polymers or sensors []. 3-(2-Nitroethyl)phenylboronic acid might be investigated for its potential role in such material science applications.

3-(2-Nitroethyl)phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a nitroethyl group attached to a phenylboronic acid framework. Its molecular formula is , and it has a molecular weight of approximately 194.98 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

- Suzuki Coupling Reactions: This compound can act as a coupling partner with aryl halides to form biaryl compounds, which are valuable in the synthesis of pharmaceuticals.

- Nucleophilic Substitution: The nitro group can undergo reduction or substitution reactions, allowing for further functionalization of the molecule.

- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis .

3-(2-Nitroethyl)phenylboronic acid can be synthesized through several methods, including:

- Borylation: The introduction of a boron atom into the aromatic ring can be achieved through borylation reactions using boron reagents.

- Nitration followed by Boronation: The nitroethyl group can be introduced onto phenylboronic acid through nitration followed by subsequent reactions to stabilize the boron functionality.

- Direct Functionalization: Advanced synthetic techniques may allow for direct functionalization of phenylboronic acid with 2-nitroethanol under specific conditions .

The applications of 3-(2-Nitroethyl)phenylboronic acid include:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Organic Synthesis: Utilized in various organic transformations, particularly in the formation of complex molecular architectures.

- Material Science: Potential applications in creating new materials with specific electronic or optical properties due to its unique chemical structure .

Several compounds share structural similarities with 3-(2-Nitroethyl)phenylboronic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Phenylboronic Acid | C6H7BO3 | 137.93 g/mol | Basic boronic acid used widely in synthesis. |

| 4-Nitrophenylboronic Acid | C6H6BNO4 | 165.92 g/mol | Contains a nitro group at the para position. |

| 3-(Aminomethyl)phenylboronic Acid | C9H12BNO3 | 181.00 g/mol | Features an amine group that may enhance biological activity. |

These compounds highlight the uniqueness of 3-(2-Nitroethyl)phenylboronic acid due to its specific nitroethyl substitution and potential applications in diverse chemical contexts .

The molecular formula C₈H₁₀BNO₄ defines the fundamental composition of 3-(2-nitroethyl)phenylboronic acid, with a molecular weight of 194.98 g/mol [1] [2]. The exact mass of 195.07 u provides precise identification for mass spectrometric analysis [2]. This compound carries the Chemical Abstracts Service registry number 957034-42-3 [1] [3] [2], which serves as its unique chemical identifier in scientific databases.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BNO₄ |

| Molecular Weight | 194.98 g/mol |

| Exact Mass | 195.07 u |

| CAS Number | 957034-42-3 |

| IUPAC Name | [3-(2-nitroethyl)phenyl]boronic acid |

| MDL Number | MFCD09258757 |

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as [3-(2-nitroethyl)phenyl]boronic acid [3] [2] [4], reflecting its structural organization where the boronic acid functionality is attached to the meta position of a phenyl ring bearing a 2-nitroethyl substituent.

Elemental Composition Analysis

The elemental composition of 3-(2-nitroethyl)phenylboronic acid demonstrates a balanced distribution of heteroatoms within an organic framework. Carbon constitutes the largest mass fraction at 49.28%, followed by oxygen at 32.82%, reflecting the presence of both the boronic acid and nitro functionalities [1] [5].

| Element | Symbol | Count | Atomic Mass (u) | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 8 | 12.01 | 96.08 | 49.28 |

| Hydrogen | H | 10 | 1.008 | 10.08 | 5.17 |

| Boron | B | 1 | 10.81 | 10.81 | 5.54 |

| Nitrogen | N | 1 | 14.007 | 14.01 | 7.18 |

| Oxygen | O | 4 | 15.999 | 64.00 | 32.82 |

The significant oxygen content arises from the combined presence of the boronic acid group (-B(OH)₂) contributing two oxygen atoms and the nitro group (-NO₂) contributing two additional oxygen atoms. The boron atom, while present in singular quantity, contributes 5.54% to the molecular mass, making it a structurally significant component that influences the compound's Lewis acid properties [6].

Structural Framework and Functional Group Organization

The molecular architecture of 3-(2-nitroethyl)phenylboronic acid is characterized by three distinct structural domains: the central phenyl ring, the boronic acid substituent, and the nitroethyl side chain. This organization creates a molecule with both aromatic and aliphatic regions, each contributing unique chemical properties.

| Structural Component | Chemical Formula | Position | Hybridization | Key Properties |

|---|---|---|---|---|

| Phenyl Ring | C₆H₄- | Central core | sp² (aromatic) | Aromatic conjugation, electron-rich |

| Boronic Acid Group | -B(OH)₂ | Meta position (3-) | sp² (boron) | Lewis acid, electron-deficient |

| Nitro Group | -NO₂ | Terminal | sp² (nitrogen) | Electron-withdrawing, planar |

| Ethyl Linker | -CH₂CH₂- | Connecting chain | sp³ (carbon) | Flexible saturated chain |

The phenyl ring serves as the central structural scaffold, adopting a planar geometry with sp² hybridization throughout the aromatic system. The boronic acid group is positioned at the meta (3-) position relative to the nitroethyl substituent, creating a molecular architecture where these two electron-withdrawing groups are spatially separated [1] [2].

Bonding Characteristics and Hybridization States

The bonding network within 3-(2-nitroethyl)phenylboronic acid encompasses multiple hybridization states and bond types, contributing to its diverse chemical reactivity. The boron atom adopts sp² hybridization, creating a trigonal planar geometry with an empty p-orbital that confers Lewis acid character [6]. This electronic configuration is fundamental to the compound's ability to form reversible covalent bonds with nucleophiles.

The carbon-boron bond exhibits partial ionic character due to the electronegativity difference between carbon and boron, with electron density polarized toward the carbon atom. This polarization enhances the electrophilic nature of the boron center, making it susceptible to nucleophilic attack [6].

The nitro group maintains sp² hybridization at the nitrogen center, with the two nitrogen-oxygen bonds exhibiting significant ionic character. The nitro group's planar geometry allows for resonance stabilization, contributing to its strong electron-withdrawing properties [7].

Molecular Geometry and Conformational Flexibility

The overall molecular geometry of 3-(2-nitroethyl)phenylboronic acid combines rigid aromatic regions with flexible aliphatic segments. The phenyl ring and attached boronic acid group maintain fixed planar geometries, while the ethyl linker provides conformational flexibility through rotation around the carbon-carbon single bonds.

The Simplified Molecular Input Line Entry System (SMILES) notation B(C1=CC(=CC=C1)CCN+[O-])(O)O encodes the complete structural connectivity [3] [2] [4], while the International Chemical Identifier (InChI) InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 provides a standardized representation for database searches [2] [4].

The compound exhibits a polar surface area of 86.28 Ų, indicating moderate polarity that influences its solubility characteristics and potential for intermolecular interactions [5]. The presence of two hydrogen bond donors (the boronic acid hydroxyl groups) and six hydrogen bond acceptors (oxygen atoms from both functional groups) enables extensive hydrogen bonding networks in both solid state and solution phases [1] [5].

Electronic Structure and Molecular Orbital Considerations

The electronic structure of 3-(2-nitroethyl)phenylboronic acid is characterized by the interplay between electron-donating and electron-withdrawing effects. The phenyl ring provides a π-electron-rich aromatic system, while both the boronic acid and nitro groups exert electron-withdrawing influences through different mechanisms.

The boronic acid group withdraws electron density through the vacant p-orbital on boron, creating a Lewis acid site that can accept electron pairs from nucleophiles. Simultaneously, the nitro group withdraws electrons through both inductive and resonance effects, further depleting electron density from the aromatic system [7].